![molecular formula C10H17NO B11913894 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2-Methylallyl)oxy)-2-azaspiro[33]heptane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a nitrogen-containing azaspiro ring and an oxygen-containing ether group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane typically involves the formation of the azaspiro ring followed by the introduction of the 2-methylallyl group. One common method involves the alkylation of a suitable azaspiro precursor with 2-methylallyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the allylic position, where nucleophiles such as halides or amines can replace the 2-methylallyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium iodide in acetone or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of saturated spirocyclic compounds.
Substitution: Formation of substituted azaspiro compounds.
科学研究应用
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
相似化合物的比较
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar core structure but different substituents.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A compound used as an intermediate in the synthesis of antibiotic drug candidates.
Uniqueness
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane is unique due to the presence of the 2-methylallyl group, which imparts specific chemical and biological properties. This differentiates it from other spirocyclic compounds and makes it a valuable molecule for various applications.
属性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
6-(2-methylprop-2-enoxy)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H17NO/c1-8(2)5-12-9-3-10(4-9)6-11-7-10/h9,11H,1,3-7H2,2H3 |
InChI 键 |
XSIOHSUGCSKVKU-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)COC1CC2(C1)CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




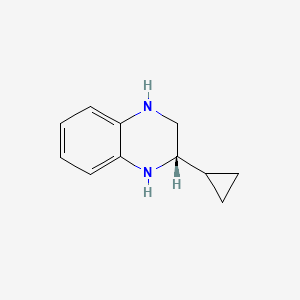

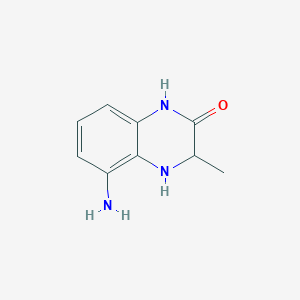
![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)
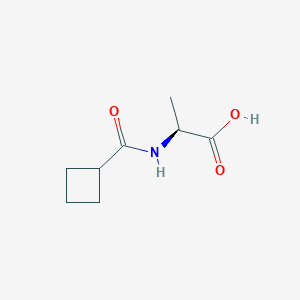
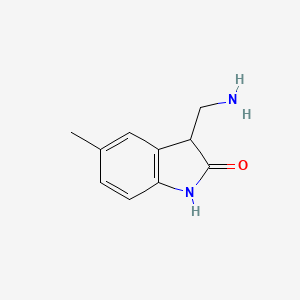

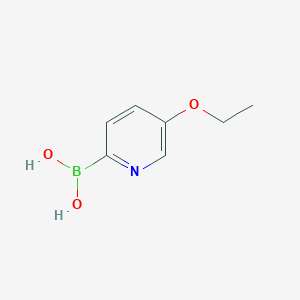
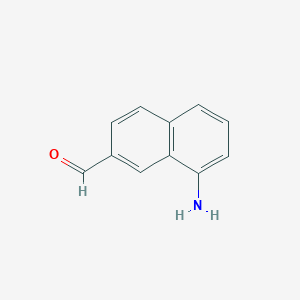
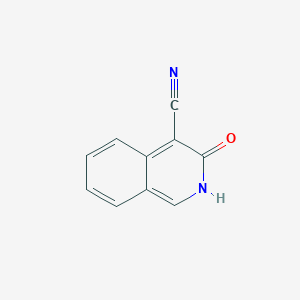
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)

